molecular formula C13H9Cl2N3O2 B12484617 N'-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide

N'-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide

Cat. No.: B12484617
M. Wt: 310.13 g/mol
InChI Key: OPSOTFKPKBZBPI-UHFFFAOYSA-N
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Description

N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring and a carbohydrazide group, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C13H9Cl2N3O2

Molecular Weight

310.13 g/mol

IUPAC Name

N'-(2,4-dichlorobenzoyl)pyridine-2-carbohydrazide

InChI

InChI=1S/C13H9Cl2N3O2/c14-8-4-5-9(10(15)7-8)12(19)17-18-13(20)11-3-1-2-6-16-11/h1-7H,(H,17,19)(H,18,20)

InChI Key

OPSOTFKPKBZBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting the metabolic pathways of the target organisms.

Comparison with Similar Compounds

Similar Compounds

    N’-phenyl pyridylcarbohydrazides: These compounds share a similar core structure but differ in the substituents attached to the phenyl and pyridyl rings.

    Pyridine-2-carbohydrazides: These compounds have a similar pyridine ring and carbohydrazide group but lack the dichlorophenyl moiety.

Uniqueness

N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties

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